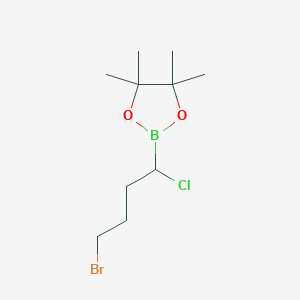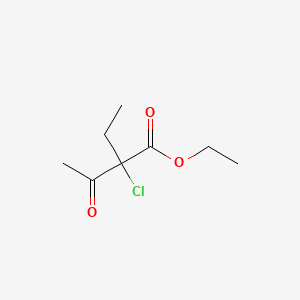
Ethyl 2-chloro-2-ethyl-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-2-ethyl-3-oxobutanoate is an organic compound with the molecular formula C₆H₉ClO₃. It is a colorless liquid with a pleasant odor and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both a chloro and an oxo group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-2-ethyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl ethanoate (ethyl acetate) with sodium or sodium ethoxide to form the enolate ion, which then reacts with an alkyl halide, such as ethyl chloride, to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of sodium ethoxide as a base and ethyl chloride as the alkylating agent is common. The reaction is carried out in a solvent such as ethanol, and the product is purified through distillation .
化学反応の分析
Types of Reactions
Ethyl 2-chloro-2-ethyl-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Substitution: Formation of ethyl 2-amino-2-ethyl-3-oxobutanoate or ethyl 2-thio-2-ethyl-3-oxobutanoate.
Reduction: Formation of ethyl 2-chloro-2-ethyl-3-hydroxybutanoate.
Oxidation: Formation of ethyl 2-chloro-2-ethyl-3-carboxybutanoate
科学的研究の応用
Ethyl 2-chloro-2-ethyl-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of ethyl 2-chloro-2-ethyl-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the chloro group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chloro group, leading to the formation of new chemical bonds. The oxo group also plays a role in various redox reactions, contributing to the compound’s versatility in organic synthesis .
類似化合物との比較
Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but lacks the chloro group.
Ethyl 2-chloroacetoacetate: Similar but with different substituents on the carbon chain.
Uniqueness
Ethyl 2-chloro-2-ethyl-3-oxobutanoate is unique due to the presence of both a chloro and an oxo group, which enhances its reactivity and makes it a valuable intermediate in various chemical reactions. Its ability to undergo multiple types of reactions, including substitution, reduction, and oxidation, sets it apart from other similar compounds .
特性
CAS番号 |
130000-37-2 |
|---|---|
分子式 |
C8H13ClO3 |
分子量 |
192.64 g/mol |
IUPAC名 |
ethyl 2-chloro-2-ethyl-3-oxobutanoate |
InChI |
InChI=1S/C8H13ClO3/c1-4-8(9,6(3)10)7(11)12-5-2/h4-5H2,1-3H3 |
InChIキー |
AZFLGQGBSQHBBL-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C)(C(=O)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


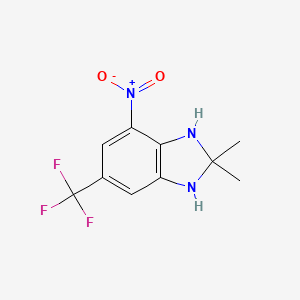
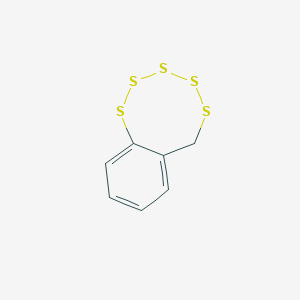
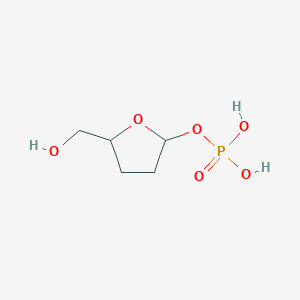
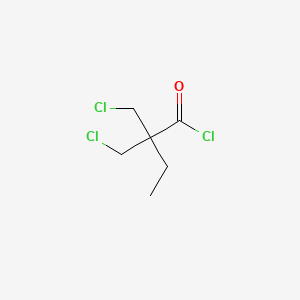
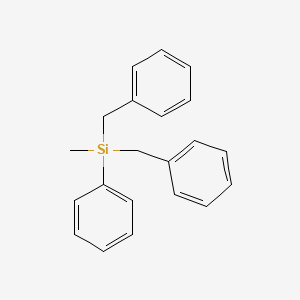
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
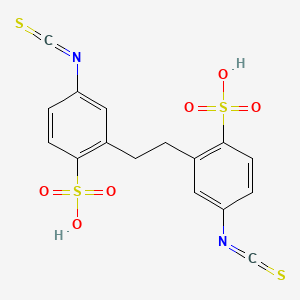
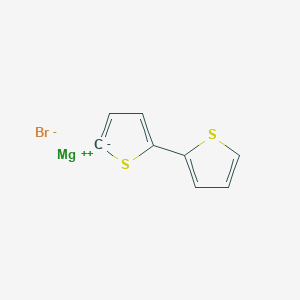
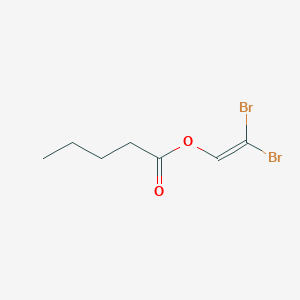
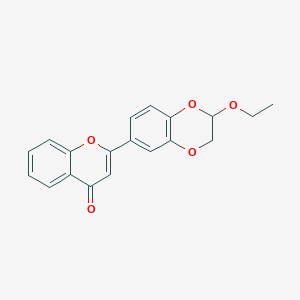
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
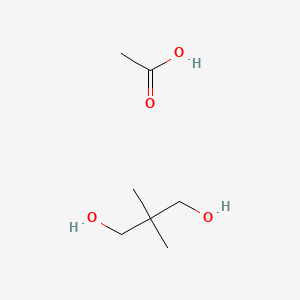
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)
